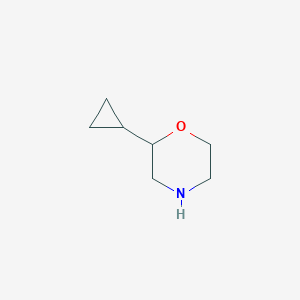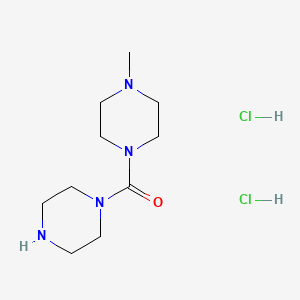![molecular formula C25H42N4O12 B1424952 (2,5-Dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate CAS No. 1203507-50-9](/img/structure/B1424952.png)
(2,5-Dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester is a complex organic compound used primarily in biochemical research and pharmaceutical applications. This compound is known for its role in peptide synthesis and as a coupling agent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester typically involves multiple steps. The process begins with the protection of the hydrazine group using t-butyloxycarbonyl (Boc) protection. This is followed by the formation of the tetraoxa-azahenicosan backbone through a series of condensation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated synthesizers and reactors. The process is optimized to ensure high yield and purity, with stringent control over reaction parameters such as temperature, pH, and solvent composition .
Analyse Chemischer Reaktionen
Types of Reactions
1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester undergoes various chemical reactions, including:
Substitution Reactions: The succinimidyl ester group is highly reactive and can be substituted by nucleophiles such as amines and thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Coupling Reactions: It acts as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds between amino acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: N,N’-Diisopropylcarbodiimide (DIC), N-Hydroxysuccinimide (NHS)
Conditions: Room temperature to moderate heating, inert atmosphere.
Major Products Formed
Peptides: In peptide synthesis, the major products are peptides with high purity and yield.
Hydrolyzed Products: The hydrolysis of the ester bond yields the corresponding acid and alcohol.
Wissenschaftliche Forschungsanwendungen
1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in organic synthesis and peptide chemistry.
Biology: Facilitates the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Plays a role in the development of peptide-based drugs and diagnostic agents.
Industry: Used in the production of high-purity peptides for research and therapeutic purposes.
Wirkmechanismus
The compound exerts its effects through the formation of covalent bonds with target molecules. The succinimidyl ester group reacts with nucleophiles, forming stable amide or thioester bonds. This mechanism is crucial in peptide synthesis, where it facilitates the formation of peptide bonds between amino acids. The molecular targets include amino groups on proteins and peptides, enabling the modification and labeling of these biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: Similar in reactivity and used in peptide synthesis.
Carbodiimides: Used as coupling agents in peptide synthesis but differ in their mechanism of action.
Boc-Protected Amines: Share the Boc protection group but differ in their overall structure and reactivity.
Uniqueness
1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester is unique due to its combination of the Boc protection group and the succinimidyl ester group. This dual functionality allows it to act as both a protecting group and a coupling agent, making it highly versatile in synthetic chemistry .
Eigenschaften
CAS-Nummer |
1203507-50-9 |
|---|---|
Molekularformel |
C25H42N4O12 |
Molekulargewicht |
590.6 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C25H42N4O12/c1-25(2,3)40-24(35)28-27-20(31)9-11-36-13-15-38-17-18-39-16-14-37-12-10-26-19(30)5-4-6-23(34)41-29-21(32)7-8-22(29)33/h4-18H2,1-3H3,(H,26,30)(H,27,31)(H,28,35) |
InChI-Schlüssel |
UJNGPSDLLFWRTE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B1424874.png)

![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1424878.png)
![4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1424881.png)

![2-Chloro-1-{4-[(4-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1424884.png)

![2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1424886.png)

![2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride](/img/structure/B1424889.png)


